(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one
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Overview
Description
(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is a synthetic organic compound characterized by the presence of fluorine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The amino group may also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)pentan-2-one
- 5-(4-Fluorophenyl)pentan-2-one
Uniqueness
(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amino group provides opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C11H11F4NO |
---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H11F4NO/c1-7(17)6-10(16,11(13,14)15)8-2-4-9(12)5-3-8/h2-5H,6,16H2,1H3/t10-/m0/s1 |
InChI Key |
QUWJQIOOHXWLOP-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)C[C@](C1=CC=C(C=C1)F)(C(F)(F)F)N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)F)(C(F)(F)F)N |
Origin of Product |
United States |
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